2-ブロモ-5-(トリフルオロメチル)ベンジルアルコール

概要

説明

2-Bromo-5-(trifluoromethyl)benzyl alcohol is a fine chemical that is used as an intermediate in the synthesis of other chemicals . It can be used to synthesize novel organic compounds, such as pharmaceuticals and pesticides . The CAS Number for this compound is 869725-53-1 .

Synthesis Analysis

This compound is used as an intermediate in the synthesis of other chemicals . It has been shown to react with various other organic compounds, including amines, thiols, and carboxylic acids .Molecular Structure Analysis

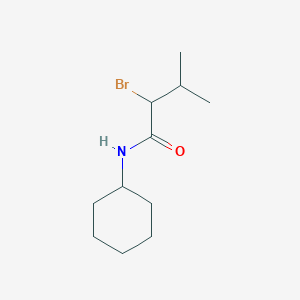

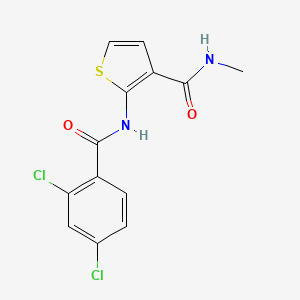

The molecular formula of 2-Bromo-5-(trifluoromethyl)benzyl alcohol is C8H6BrF3O . The InChI code for this compound is 1S/C8H6BrF3O/c9-7-2-1-6 (8 (10,11)12)3-5 (7)4-13/h1-3,13H,4H2 .Chemical Reactions Analysis

This compound has been shown to react with various other organic compounds, including amines, thiols, and carboxylic acids . It is also known for its ability to form complexes with metals .Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-5-(trifluoromethyl)benzyl alcohol is 255.03 g/mol . It is a white to yellow solid . The melting point is >110°C , and the boiling point is 262.6°C .作用機序

Target of Action

It is known that this compound is used as an intermediate in the synthesis of other chemicals . It can be used to synthesize novel organic compounds, such as pharmaceuticals and pesticides .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway . The compound’s interaction with its targets likely involves nucleophilic substitution or free radical reactions .

Biochemical Pathways

It’s known that the compound can be involved in various organic synthesis reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could impact its bioavailability

Result of Action

As an intermediate in chemical synthesis, its primary role is likely in the formation of other compounds rather than exerting direct biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)benzyl alcohol. For instance, it’s recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8°C . These conditions help maintain the stability of the compound.

実験室実験の利点と制限

The main advantage of using 2-Br-5-Tf-Bz-OH in laboratory experiments is its high reactivity, which makes it a useful reagent for organic synthesis. It is also relatively inexpensive and easy to obtain. However, it is important to note that 2-Br-5-Tf-Bz-OH is a strong nucleophile and should be handled with care. It should also be stored in a cool, dry place and should be handled in a well-ventilated area.

将来の方向性

There are a number of potential future directions for the use of 2-Br-5-Tf-Bz-OH in scientific research. It could be used as a reagent for the synthesis of novel compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It could also be used to synthesize polymers and as a stabilizer for organic compounds. Furthermore, it could be used in the synthesis of peptides and proteins. Additionally, 2-Br-5-Tf-Bz-OH could be used to study the mechanism of action of other organic compounds, as well as to study the biochemical and physiological effects of various compounds.

科学的研究の応用

有機合成における中間体

“2-ブロモ-5-(トリフルオロメチル)ベンジルアルコール”は、有機合成における中間体として使用されます . これは、単純な分子から複雑な有機分子を形成する上で重要な役割を果たします。

医薬品合成における試薬

この化合物は、医薬品の合成における試薬として使用されます . これは、薬物分子の形成に役立ち、新薬の開発に貢献します。

ポリマー製造における安定剤

これは、ポリマーの製造における安定剤として役立ちます . この化合物の添加により、ポリマーの特性を向上させ、より耐久性があり、劣化に強いものにすることができます。

薬物開発

“2-ブロモ-5-(トリフルオロメチル)ベンジルアルコール”は、薬物開発に使用されてきました . これは、潜在的な薬物分子に組み込むことができ、さまざまな病気や障害に対する新しい治療法の発見に貢献します。

化学触媒

この化合物は、化学触媒としても使用されてきました . 触媒として、この化合物はプロセスで消費されることなく化学反応を加速するため、さまざまな化学産業で価値があります。

FDA承認薬の成分

“2-ブロモ-5-(トリフルオロメチル)ベンジルアルコール”構造の一部であるトリフルオロメチル基は、多くのFDA承認薬に見られます . これは、製薬業界におけるその重要性を示しています。

Safety and Hazards

生化学分析

Biochemical Properties

It is known to be a strong nucleophile and can react with electrophiles, such as carbonyl compounds, to form new covalent bonds . It can also react with other organic compounds, such as amines, to form new carbon-nitrogen bonds .

Molecular Mechanism

The molecular mechanism of 2-Bromo-5-(trifluoromethyl)benzyl alcohol is based on its reactivity with other organic compounds . It can form new covalent bonds with electrophiles and other organic compounds, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at ambient temperature .

特性

IUPAC Name |

[2-bromo-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXASTJJSPATSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301007226 | |

| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869725-53-1 | |

| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B2456998.png)

![2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester](/img/structure/B2457002.png)

![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2457004.png)

![N-{2-[1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2457012.png)

![N-(6-Methoxypyrimidin-4-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2457013.png)